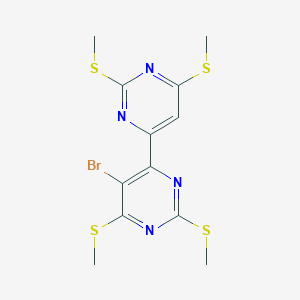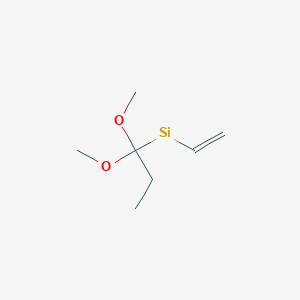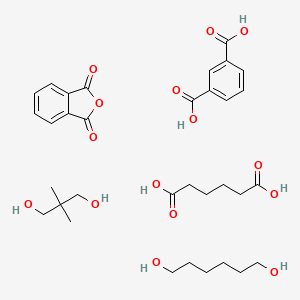
4,4'-Bipyrimidine, 5-bromo-2,2',6,6'-tetrakis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- is a complex organic compound that belongs to the class of bipyrimidines. This compound is characterized by the presence of two pyrimidine rings connected by a single bond, with bromine and methylthio groups attached at specific positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- typically involves the Ullmann coupling reaction. This method uses 2-iodopyrimidine as a starting material, which undergoes a coupling reaction in the presence of a copper catalyst to form the bipyrimidine core . The bromination and methylthio substitution are then carried out using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Ullmann coupling reaction. The process requires precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogen-substituted bipyrimidine.
Substitution: Functionalized bipyrimidines with different substituents.
Applications De Recherche Scientifique
4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes . Additionally, the presence of bromine and methylthio groups allows the compound to interact with various biological macromolecules, potentially inhibiting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyrimidine: Lacks the bromine and methylthio substitutions, making it less reactive in certain chemical reactions.
5,5’-Dibromo-2,2’-bipyrimidine: Contains two bromine atoms but lacks the methylthio groups, affecting its solubility and reactivity.
4,4’,6,6’-Tetramethyl-2,2’-bipyrimidine: Contains methyl groups instead of methylthio groups, resulting in different electronic properties.
Uniqueness
4,4’-Bipyrimidine, 5-bromo-2,2’,6,6’-tetrakis(methylthio)- is unique due to the combination of bromine and methylthio groups, which confer distinct chemical and physical properties. These substitutions enhance the compound’s reactivity, solubility, and ability to form stable complexes with metal ions .
Propriétés
Numéro CAS |
60186-88-1 |
|---|---|
Formule moléculaire |
C12H13BrN4S4 |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
4-[2,6-bis(methylsulfanyl)pyrimidin-4-yl]-5-bromo-2,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H13BrN4S4/c1-18-7-5-6(14-11(15-7)20-3)9-8(13)10(19-2)17-12(16-9)21-4/h5H,1-4H3 |
Clé InChI |
YJGLTFJLQQMLHG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC(=C1)C2=C(C(=NC(=N2)SC)SC)Br)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)

![1-[3,5-Bis(octadecyloxy)phenyl]methanamine](/img/structure/B14618170.png)
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)

![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)
![1-[(Butan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14618186.png)



![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)

